1,1-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalene
Overview
Description
1,1-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalene is a fluorinated organic compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a tetrahydronaphthalene ring. It is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 1,1-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalene can be achieved through several synthetic routes. One common method involves the difluoromethylation of a suitable precursor. This process typically employs difluorocarbene reagents under specific reaction conditions to introduce the difluoromethyl group onto the tetrahydronaphthalene ring . Industrial production methods may involve large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds.
Biology: The compound’s unique structural properties make it a valuable tool in studying biological processes involving fluorinated molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 1,1-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalene exerts its effects involves its interaction with molecular targets through its fluorine atoms. The presence of fluorine can influence the compound’s reactivity and binding affinity to various biological molecules. This interaction can modulate specific pathways and processes, making it a valuable compound in medicinal chemistry and drug development .
Comparison with Similar Compounds
1,1-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds such as:
- 1,1-Difluoro-2-phenyl-1,2,3,4-tetrahydronaphthalene
- 1,1-Difluoro-3-methyl-1,2,3,4-tetrahydronaphthalene
These compounds share the tetrahydronaphthalene core structure but differ in the position and nature of substituents. The presence of different substituents can significantly influence their chemical properties and reactivity, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
4,4-difluoro-1-methyl-2,3-dihydro-1H-naphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2/c1-8-6-7-11(12,13)10-5-3-2-4-9(8)10/h2-5,8H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWHARRUUONFLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2=CC=CC=C12)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222566 | |
Record name | 1,1-Difluoro-1,2,3,4-tetrahydro-4-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201222566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186194-85-3 | |
Record name | 1,1-Difluoro-1,2,3,4-tetrahydro-4-methylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186194-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Difluoro-1,2,3,4-tetrahydro-4-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201222566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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